2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-oxo-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-4-7-13(9-15)14(11-18)10-16(19)12-5-2-1-3-6-12/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOMJLIOGRXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with phenylacetonitrile in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Overview
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group and a nitrile functional group. Its unique chemical properties make it a valuable intermediate in various scientific and industrial applications.
Chemical Synthesis
The synthesis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves multi-step organic reactions. A common method includes the reaction of 3-chlorobenzaldehyde with phenylacetonitrile in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. For industrial production, methods may include continuous flow reactors to enhance efficiency and yield, along with robust purification techniques to ensure high purity of the final product.
Chemistry
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various organic transformations, including oxidation, reduction, and substitution reactions, which can lead to the formation of carboxylic acids, amines, and substituted phenyl derivatives.
Biology
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action, which may involve inhibition of specific enzymes or receptors that play crucial roles in cellular signaling pathways .
Medicine
The compound is being investigated as a lead candidate for drug development due to its promising biological activities. Its structural features allow for modifications that can enhance its efficacy and specificity against various diseases, particularly in oncology where targeted therapies are sought .
Industry
In industrial applications, 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is utilized in the production of specialty chemicals and materials. Its role as a precursor in synthesizing other valuable compounds makes it significant in the development of new materials with specific properties tailored for various applications.
Case Studies
Several studies have documented the biological activities of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial effects against various bacterial strains, with inhibition zones comparable to established antimicrobial agents.
- Anticancer Properties : Research focusing on cancer cell lines has demonstrated that 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile can induce apoptosis in malignant cells, suggesting its utility as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Chlorophenyl Substituents
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile (Para-substituted isomer)
- Synthesis : Prepared via Cs₂CO₃-mediated reaction of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one with Me₃SiCN in dioxane (88% yield) .
- Structure : V-shaped molecular configuration with interpenetrating molecules forming a 2D roof-like crystal lattice.
- Electronic effects (para vs. meta) may alter dipole moments and solubility .
2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile
- Synthesis : Similar methods to the chlorophenyl analogs, leveraging nitrile group reactivity .
- Key Differences : The nitro group is strongly electron-withdrawing, increasing electrophilicity at the nitrile and ketone groups. This enhances reactivity in nucleophilic additions compared to the chloro derivative .
Functional Group Variations
2-(3-Chlorobenzylidene)-4-oxo-4-phenylbutanenitrile (E/Z Isomers)
- Synthesis : Visible-light-mediated reaction of 2-chloro-3-(3-chlorophenyl)acrylonitrile with 1-phenylvinyl acetate using an Ir photocatalyst. E/Z isomers (66:34 ratio) were isolated as yellow oils .
- Structural Features : The benzylidene group introduces a conjugated double bond, altering electronic properties (e.g., UV-Vis absorption) and reducing rotational freedom compared to the saturated backbone of the target compound.
- Spectroscopy :
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
Comparative Data Table
Research Implications
- Synthetic Flexibility : The 4-oxo-4-phenylbutanenitrile scaffold accommodates diverse substituents (e.g., halogens, nitro, benzylidene), enabling tailored electronic and steric profiles for specific applications .
- Biological Relevance : Chlorophenyl and fluorophenyl derivatives are common in drug design due to bioavailability and target binding enhancements .
- Crystallography : Para-substituted analogs exhibit predictable packing modes (e.g., roof-like structures), whereas meta-substituted or unsaturated derivatives may require advanced modeling tools (e.g., SHELX, ORTEP-3) for structural analysis .
Biological Activity
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile includes a nitrile group and phenyl rings, which are crucial for its interaction with biological targets. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular components.
Biological Activity
Research indicates that 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile exhibits various biological activities, particularly:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism is thought to involve the inhibition of key signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases.
The biological activity of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile is primarily attributed to its ability to interact with various biomolecules:
- Protein Interaction : The nitrile group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction may lead to the modulation of enzymatic pathways critical for cancer progression or inflammatory responses.
- Nucleic Acid Binding : Studies have indicated that the compound may engage in π-π interactions with nucleic acids, affecting DNA or RNA function. This could contribute to its anticancer effects by disrupting the normal function of genes involved in cell cycle regulation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the effects of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to control treatments. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Synthesis and Applications
The synthesis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile typically involves multi-step organic reactions, including condensation and cyclization techniques. The compound's versatility makes it a valuable intermediate in the development of novel therapeutic agents targeting cancer and inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile, and what reaction conditions optimize yield?
The compound can be synthesized via nucleophilic substitution and ketone formation. A common approach involves reacting 3-chlorophenylacetonitrile with a benzoylating agent under basic conditions (e.g., KCO) in anhydrous THF or DMF. Reaction optimization requires precise stoichiometric ratios (e.g., 1:1.2 for nitrile to benzoyl chloride) and temperature control (60–80°C) to minimize side products like hydrolyzed nitriles . Yield improvements (up to 75%) are reported using catalytic phase-transfer agents like tetrabutylammonium bromide .
Q. How is the structural conformation of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule adopts a V-shaped conformation with a dihedral angle of ~64.6° between the chlorophenyl and phenyl rings, confirmed using SHELXL-2013 for refinement . Key metrics include R-factor ≤ 0.056, data-to-parameter ratio >15:1, and constrained H-atom positions. Crystallization typically uses slow evaporation of a dichloromethane/hexane mixture .
Q. What spectroscopic methods are used to characterize this compound, and what are the diagnostic peaks?
- IR spectroscopy : Strong absorption at ~2230 cm (C≡N stretch) and 1680–1700 cm (C=O stretch) .
- H NMR : Distinct signals at δ 7.4–8.1 ppm (aromatic protons) and δ 3.8–4.2 ppm (methylene protons adjacent to the ketone) .
- MS (EI) : Molecular ion peak at m/z 269 [M], with fragments at m/z 141 (chlorophenyl loss) and 105 (phenylketone ion) .
Advanced Research Questions
Q. How does the electronic nature of the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic additions?
The electron-withdrawing Cl group enhances the electrophilicity of the ketone and nitrile moieties. DFT studies suggest a partial positive charge on the carbonyl carbon (Δδ = +0.12 e), making it susceptible to nucleophilic attack by amines or Grignard reagents. Steric hindrance from the phenyl ring, however, limits reactivity at the nitrile group .
Q. What contradictions exist in reported biological activities of structurally analogous nitriles, and how might they apply to this compound?
Some studies report nitriles as enzyme inhibitors (e.g., cytochrome P450), while others show negligible activity due to poor solubility or metabolic instability . For 2-(3-chlorophenyl)-4-oxo-4-phenylbutanenitrile, computational docking (e.g., AutoDock Vina) predicts moderate binding affinity (ΔG ≈ −7.2 kcal/mol) to the ATP-binding site of kinases, but experimental validation is lacking. Contradictions may arise from assay conditions (e.g., pH, solvent) or impurities in synthesized batches .
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions from computational models?
SC-XRD data reveal deviations >0.1 Å in bond lengths (e.g., C=O: 1.21 Å experimental vs. 1.23 Å DFT-optimized) and torsional angles. These discrepancies highlight limitations in force fields used for molecular dynamics simulations. Refinement with SHELXL-2013 and thermal parameter adjustments (U < 0.05 Å) improve accuracy .
Q. What methodological challenges arise in studying the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the nitrile to amide (t = 14 days at pH 7.4). HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water gradient (60:40 to 90:10) quantifies degradation products. Buffered solutions (pH 2–9) must exclude nucleophilic ions (e.g., phosphate) to avoid artifactual reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
